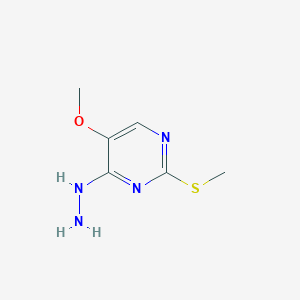

4-Hydrazino-5-methoxy-2-methylthiopyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

4-Hydrazino-5-methoxy-2-methylthiopyrimidine serves as a precursor in the synthesis of various pyrimidine derivatives with potential pharmacological activities. The compound can undergo transformations to yield 6-methoxypyrimidine and 6-benzylaminopyrimidine derivatives. Additionally, it can be converted into 3,6-diamino-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine, leading to further derivatives like pyrazolo[3,4-d], triazolo[4,3-c], and tetrazolo-[1,5-c]pyrimidines through specific reactions involving heating, trimethyl orthoformate, and nitrous acid (Cocco, Congiu, & Onnis, 2000).

Anticonvulsant and Neurotoxicity Evaluation

Derivatives of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine have been synthesized and assessed for their anticonvulsant and neurotoxicity effects. Compounds showing promising activity in the maximal electroshock seizure (MES) test indicate potential for seizure prevention at relatively low doses, highlighting the therapeutic potential of these derivatives (Shaquiquzzaman, Khan, Amir, & Alam, 2012).

Antitumoral Activity

Newly synthesized hydrazinopyrimidine-5-carbonitrile derivatives, using 4-Hydrazino-5-methoxy-2-methylthiopyrimidine as a key intermediate, have demonstrated inhibitory effects on a wide range of cancer cell lines. These compounds, which were evaluated at concentrations of 10^(-5)M and in some cases at 10^(-7)M, highlight the compound's role in the development of potential cancer therapies (Cocco, Congiu, Lilliu, & Onnis, 2006).

Herbicidal Activity

The synthesis of pyrimidine derivatives containing 1,2,4-triazole moieties through reactions involving 4-Hydrazino-5-methoxy-2-methylthiopyrimidine has been reported. Preliminary tests of these compounds have shown good inhibitory activities against agricultural pests like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), suggesting their potential as herbicides (Zhu, He, Luo, Xiong, & Wang, 2021).

Synthesis and Immunomodulatory Activities

New derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters, which can be synthesized from 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, have been explored for their immunomodulatory properties. These compounds were tested in vitro in various rodent models, showing differential and dose-dependent immunoregulatory properties. This highlights the compound's potential in developing new immunotherapeutic agents (Lipnicka, Mączyński, Artym, & Zimecki, 2009).

Eigenschaften

IUPAC Name |

(5-methoxy-2-methylsulfanylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-11-4-3-8-6(12-2)9-5(4)10-7/h3H,7H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETNMJZAZXGQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1NN)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-5-methoxy-2-methylthiopyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[2-(Dimethylamino)propyl]phenyl}sulfanyl)phenol](/img/structure/B374879.png)

![3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzo[b][1]benzothiepin-6-amine](/img/structure/B374880.png)

![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B374882.png)

![2-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,4-benzenediol](/img/structure/B374884.png)

![4-(2-chlorophenyl)-3-[(dimethylamino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B374885.png)

![5-methyl-4-{[(5-phenylpentyl)sulfanyl]methyl}-1H-imidazole](/img/structure/B374887.png)

![4-({2-[2-(Dimethylamino)propyl]phenyl}sulfanyl)phenol](/img/structure/B374888.png)

![2-[4-(heptylthio)-2,5-dimethoxyphenyl]-N-methylethanamine](/img/structure/B374890.png)

![N-(2-{4-[2-(diethylamino)ethoxy]phenyl}-1-methylethyl)-N,N-dimethylamine](/img/structure/B374895.png)

![Benzaldehyde, 3-ethoxy-2-[(phenylsulfonyl)oxy]-](/img/structure/B374903.png)

![Naphtho[2,3-d][1,3]dioxol-5-amine](/img/structure/B374905.png)